molecular formula C16H20ClN B1280086 (-)-Bis[(S)-1-phenylethyl]amine hydrochloride CAS No. 40648-92-8

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride

Cat. No. B1280086
CAS RN: 40648-92-8
M. Wt: 261.79 g/mol
InChI Key: ZBQCLJZOKDRAOW-IODNYQNNSA-N
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Description

The compound of interest, "(-)-Bis[(S)-1-phenylethyl]amine hydrochloride," is not directly mentioned in the provided papers. However, the papers discuss various synthetic methods and chemical reactions that could be relevant to the synthesis and analysis of similar bis(amine) compounds. For instance, the synthesis of bis(2-chloroethyl)amine hydrochloride is described, which involves chlorination and solvent use, potentially offering insights into related amine hydrochloride syntheses .

Synthesis Analysis

The synthesis of bis(amine) compounds is a topic of interest in several papers. For example, the palladium-catalyzed amination of 4-chlorophthalide anhydride is used to produce novel bis(amine anhydride)s, which could be analogous to the synthesis of bis(amine) hydrochlorides . Additionally, the synthesis of bis(2-chloroethyl)amine hydrochloride provides a methodological example that could be adapted for the synthesis of "(-)-Bis[(S)-1-phenylethyl]amine hydrochloride" .

Molecular Structure Analysis

The molecular structure of bis(amine) compounds can be complex, as indicated by the X-ray structures determined for bis(amine anhydride)s in one of the studies . This suggests that similar techniques could be employed to analyze the molecular structure of "(-)-Bis[(S)-1-phenylethyl]amine hydrochloride."

Chemical Reactions Analysis

Chemical reactions involving bis(amine) compounds are diverse. The dehydrative condensation between carboxylic acids and amines catalyzed by boronic acid is one such reaction that could be relevant to the formation of amide bonds in related compounds . The formal hydroamination of olefins catalyzed by an iron(III) complex represents another type of reaction that could potentially be applied to the synthesis of bis(amine) compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bis(amine) compounds are crucial for their practical applications. The papers describe properties such as solubility, thermal stability, and glass transition temperatures of related polyimides, which could provide a comparative basis for understanding the properties of "(-)-Bis[(S)-1-phenylethyl]amine hydrochloride" .

Scientific Research Applications

Polymer Science

  • Field : Polymer Science .
  • Application : The amine salts are used in the synthetic modification of nitrile group in polymers .
  • Method : The synthetic modifications are mainly accomplished by the reactions such as Nucleophilic addition, cycloaddition, reduction, and hydrolysis using various reagents .
  • Results : These synthetic modifications have led to the development of novel polymeric systems with improved properties and targeted applications .

Pharmaceutical Industry

  • Field : Pharmaceutical Industry .
  • Application : Amine salts, including “(-)-Bis[(S)-1-phenylethyl]amine hydrochloride”, are very important in the pharmaceutical industry, as many active pharmaceutical ingredients are amine salts .
  • Method : The nitrogen of amines is basic, and can react with strong acids to form what are called amine salts .
  • Results : Amine salts are used to make drug substances water soluble, and hence more bioavailable .

Biocatalysis

  • Field : Biocatalysis .
  • Application : Biocatalysis has become an attractive tool in modern synthetic chemistry both in academic and industrial settings, offering access to enantiopure molecules .
  • Method : In industry, biocatalysis found use in small molecule pharmaceutical development .
  • Results : The use of biocatalysis in the synthesis of amine salts like “(-)-Bis[(S)-1-phenylethyl]amine hydrochloride” could potentially lead to more efficient and environmentally friendly manufacturing processes .

properties

IUPAC Name

(1S)-1-phenyl-N-[(1S)-1-phenylethyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16;/h3-14,17H,1-2H3;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBQCLJZOKDRAOW-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20493490
Record name (1S)-1-Phenyl-N-[(1S)-1-phenylethyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-Bis[(S)-1-phenylethyl]amine hydrochloride

CAS RN

40648-92-8
Record name (1S)-1-Phenyl-N-[(1S)-1-phenylethyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20493490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (-)-Bis[(S)-1-phenylethyl]amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
CR Smith, DJ Mans, TV RajanBabu… - … syntheses; an annual …, 2008 - ncbi.nlm.nih.gov
3. Discussion Phosphoramidite ligands derived from biaryldiphenols were originally introduced by Feringa for the asymmetric Cu-catalyzed conjugate addition of dialkylzinc reagents to …
Number of citations: 36 www.ncbi.nlm.nih.gov
F Favarger, C Goujon-Ginglinger… - The Journal of …, 2004 - ACS Publications
Both enantiomers of TRISPHAT anion can be obtained on a multigram scale through a novel resolution procedure. The Λ enantiomer is isolated as the tri-n-butylammonium salt, [ n Bu 3 …
Number of citations: 94 pubs.acs.org
Y Wang, H Li, W Qi, Y Yang, Y Yan, B Li… - Journal of Materials …, 2012 - pubs.rsc.org
In this paper, a chiral amphiphilic cation with two stereocenters has been employed to encapsulate a well-known catalytically activated sandwich-type polyoxometalate, Na12[WZn3(…
Number of citations: 48 pubs.rsc.org
Y Wang, L Shi, Y Yang, B Li, L Wu - Dalton Transactions, 2014 - pubs.rsc.org
To explore the principle of chiral induction in inorganic clusters, chiral organic cations with two stereocenters, R- and S-BPEA, are used to encapsulate a series of polyoxometalates (…
Number of citations: 12 pubs.rsc.org
NP Chmel, SE Howson, LEN Allan, J Barker… - Dalton …, 2010 - pubs.rsc.org
The first organic-soluble, optically and diastereomerically pure EDDS metal complexes have been synthesised. A number of synthetic approaches were attempted, but finally the …
Number of citations: 14 pubs.rsc.org
TL Gilchrist, R Mendonça - 2000 - academia.edu
Four 2-azidoacrylamides 5 have been prepared from the corresponding acrylamides 3 by reaction with bromine then with sodium azide. From three of these azides, compounds 5b–5d, …
Number of citations: 25 www.academia.edu
M Lautens, E Fillion - The Journal of Organic Chemistry, 1998 - ACS Publications
We have described a chemo-, regio-, and stereocontrolled methodology for the simple and efficient synthesis of a large variety of cis-decalins and related fused polycyclic systems with …
Number of citations: 26 pubs.acs.org
RL REYES - 2018 - eprints.lib.hokudai.ac.jp
The synthesis of highly functionalized molecules via the direct and selective transformation of C–H bonds is a highly attractive strategy and a fundamental frontier in organic synthesis. C…
Number of citations: 5 eprints.lib.hokudai.ac.jp

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